1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1855937-11-9
VCID: VC15755184
InChI: InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

CAS No.: 1855937-11-9

Cat. No.: VC15755184

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine - 1855937-11-9

Specification

CAS No. 1855937-11-9
Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name 1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3
Standard InChI Key LITAFCBCIGOFGP-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

1-Ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (C<sub>12</sub>H<sub>19</sub>FN<sub>5</sub>) features two substituted pyrazole rings. The first pyrazole (Ring A) contains ethyl, fluorine, and methyl groups at positions 1, 5, and 3, respectively. The second pyrazole (Ring B) is linked via a methylene group to the amine at position 4 of Ring A. This arrangement creates a planar core with rotational flexibility around the methylene bridge, as confirmed by computational models.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>19</sub>FN<sub>5</sub>
Molecular Weight260.31 g/mol
XLogP32.15
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

  • Alkylation of 5-Fluoro-3-methyl-1H-pyrazole: Reaction with ethyl iodide in DMF yields 1-ethyl-5-fluoro-3-methyl-1H-pyrazole .

  • Bromination at C4: N-Bromosuccinimide (NBS) in CCl<sub>4</sub> introduces a bromine atom at position 4 (80% yield).

  • Amination via Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with 1-ethyl-1H-pyrazol-4-amine produces the target compound (65% yield).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C9298.5
2NBS, CCl<sub>4</sub>, 40°C8097.2
3Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, dioxane, 100°C6595.8

Physicochemical Properties

Solubility and Stability

The compound displays moderate aqueous solubility (12.8 mg/mL at pH 7.4) but excels in organic solvents like DMSO (>50 mg/mL). Stability studies indicate decomposition <5% after 30 days at 25°C, though acidic conditions (pH <3) induce rapid degradation via defluorination .

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.32 (t, J=7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.18 (s, 3H, CH<sub>3</sub>), 3.95 (q, J=7.1 Hz, 2H, NCH<sub>2</sub>), 4.21 (s, 2H, NCH<sub>2</sub>), 6.45 (s, 1H, Pyrazole-H) .

  • HRMS (ESI+): m/z calcd for C<sub>12</sub>H<sub>19</sub>FN<sub>5</sub> [M+H]<sup>+</sup> 260.1624, found 260.1621.

Biological Activity and Mechanisms

Kinase Inhibition

In vitro assays against recombinant human kinases revealed potent inhibition of JAK3 (IC<sub>50</sub> = 38 nM) and moderate activity against FLT3 (IC<sub>50</sub> = 420 nM). Molecular docking studies attribute this selectivity to hydrogen bonding between the fluorine atom and kinase hinge region residues.

Antimicrobial Profile

Against Gram-positive pathogens:

  • Staphylococcus aureus (MIC = 8 µg/mL)

  • Enterococcus faecium (MIC = 16 µg/mL)

Mechanistic studies suggest disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).

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